molecular formula C11H8ClF3N4O B069085 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 175137-34-5

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No. B069085
M. Wt: 304.65 g/mol
InChI Key: XAUUHCLUKWEZCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-containing pyrazole derivatives, such as "1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide," typically involves cyclocondensation reactions. For instance, a study by Bonacorso et al. (2012) describes the synthesis of a new series of pyrazole-1-carbohydrazides through the reaction of trifluoro-4-alkyl(aryl/heteroaryl)-4-methoxy-3-alken-2-ones with carbohydrazide, yielding carbohydrazides in 52–97% yields (Bonacorso et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of pyrazole derivatives can provide insights into their chemical behavior. Channar et al. (2019) conducted a study where the molecular structure of a pyrazole derivative was determined through X-ray diffraction, revealing a non-coplanar orientation of the pyrazole and phenyl rings with a significant dihedral angle, indicative of the structural diversity within this class of compounds (Channar et al., 2019).

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactive nature, which allows for further chemical modifications. Prathap et al. (2014) described the synthesis of novel oxadiazoles from pyrazole-3-carbohydrazide, showcasing the compound's versatility in forming various chemical structures and the potential for diverse chemical reactivity (Prathap et al., 2014).

Scientific Research Applications

Chemical Synthesis and Biological Activities

The compound has been a key precursor in the synthesis of various heterocyclic compounds. For instance, novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles were synthesized using an unexpected aromatization process during oxidative cyclization. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis and were evaluated for their antioxidant activities (Prathap et al., 2014). Similarly, a series of trifluoromethyl-containing (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides demonstrated antioxidant and antimicrobial properties (Bonacorso et al., 2012).

Corrosion Protection

Notably, the compound has been used in corrosion protection studies. (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide and its derivatives demonstrated significant inhibition efficiency in protecting mild steel in HCl solution, highlighting their potential as corrosion inhibitors (Paul et al., 2020).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of novel pyrazole integrated 1,3,4-oxadiazoles further emphasized the antimicrobial potential of derivatives of this compound. These derivatives showcased potent to moderate antimicrobial activity, marking them as a novel class of antimicrobial agents (Ningaiah et al., 2014).

properties

IUPAC Name

1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O/c12-6-1-3-7(4-2-6)19-9(11(13,14)15)8(5-17-19)10(20)18-16/h1-5H,16H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUUHCLUKWEZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371505
Record name 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

CAS RN

175137-34-5
Record name 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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